molecular formula C21H19NOS B12671485 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol CAS No. 85586-49-8

4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol

Cat. No.: B12671485
CAS No.: 85586-49-8
M. Wt: 333.4 g/mol
InChI Key: BTQDOCBNRULPIM-UHFFFAOYSA-N
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Description

4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol is a compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol typically involves the reaction of phenothiazine with 4-hydroxybenzaldehyde, sodium metabisulphite, and sodium cyanide to form a nitrile intermediate. This intermediate is then treated with sodium azide in dimethylformamide (DMF) to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol involves its interaction with molecular targets such as lysine deacetylases (KDACs). By inhibiting these enzymes, the compound can alter gene expression and protein function, leading to various biological effects. For example, in the treatment of giardiasis, the compound disrupts the parasite’s cytoskeleton and cell division, ultimately reducing its proliferation and viability .

Comparison with Similar Compounds

4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol can be compared with other phenothiazine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Unlike the aforementioned compounds, it has shown promise as a KDAC inhibitor and a potential treatment for parasitic infections .

Properties

CAS No.

85586-49-8

Molecular Formula

C21H19NOS

Molecular Weight

333.4 g/mol

IUPAC Name

2,6-dimethyl-4-(phenothiazin-10-ylmethyl)phenol

InChI

InChI=1S/C21H19NOS/c1-14-11-16(12-15(2)21(14)23)13-22-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)22/h3-12,23H,13H2,1-2H3

InChI Key

BTQDOCBNRULPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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